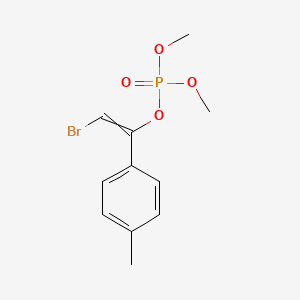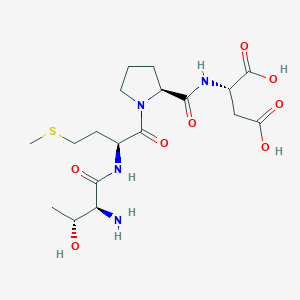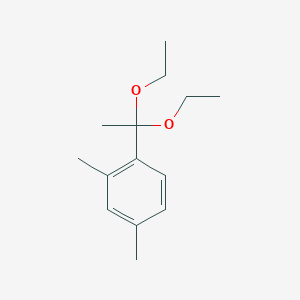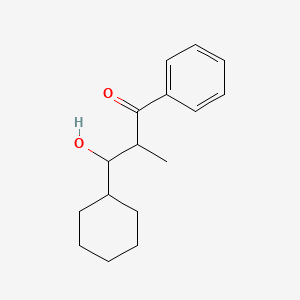
(2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine: is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, opening the ring and forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological pathways involving aziridine-containing compounds.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The benzyl and nitrophenylsulfonyl groups can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
(2S)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine: Similar structure but with a methyl group instead of a nitro group.
(2S)-2-benzyl-1-(4-chlorophenyl)sulfonylaziridine: Contains a chlorine atom instead of a nitro group.
Uniqueness:
- The presence of the nitro group in (2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine adds to its reactivity and potential applications in redox reactions.
- The combination of the benzyl and nitrophenylsulfonyl groups provides a unique set of chemical properties that can be exploited in various scientific and industrial applications.
Propiedades
Número CAS |
219738-95-1 |
|---|---|
Fórmula molecular |
C15H14N2O4S |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
(2S)-2-benzyl-1-(4-nitrophenyl)sulfonylaziridine |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)13-6-8-15(9-7-13)22(20,21)16-11-14(16)10-12-4-2-1-3-5-12/h1-9,14H,10-11H2/t14-,16?/m0/s1 |
Clave InChI |
IHLFUJIVYFFCNW-LBAUFKAWSA-N |
SMILES isomérico |
C1[C@@H](N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
SMILES canónico |
C1C(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)




![tris[4-(3,5-diphenylphenyl)-2,3,5,6-tetramethylphenyl]borane](/img/structure/B14243212.png)

![(2S)-N-[(2S,3R)-4-[1,3-benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B14243216.png)

![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)

